
3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzaldehyde
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Overview
Description
3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzaldehyde is an organic compound that features a benzaldehyde core substituted with an ethoxy group and a dioxaborolane moiety
Preparation Methods
The synthesis of 3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzaldehyde typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzaldehyde in chemical reactions involves the formation of a boronate ester, which can undergo transmetalation with palladium complexes in cross-coupling reactions. The aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar compounds to 3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzaldehyde include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound lacks the ethoxy group but shares the dioxaborolane and benzaldehyde functionalities.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine: This compound features a pyrazolo[1,5-a]pyrimidine core instead of a benzaldehyde core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of an aldehyde group.
Properties
Molecular Formula |
C15H21BO4 |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H21BO4/c1-6-18-13-9-11(10-17)7-8-12(13)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 |
InChI Key |
QLQXSIHKBXUDPQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)OCC |
Origin of Product |
United States |
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